molecular formula C21H22F3NO4 B2640579 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034239-36-4

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2640579
CAS No.: 2034239-36-4
M. Wt: 409.405
InChI Key: MEVGQIFDAKNSLG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide is a sophisticated benzamide derivative designed for pharmaceutical and biological research. This compound integrates a tetrahydropyran (oxan-4-yl) group, a hydroxy functionality, and a phenyl ring connected to a 4-(trifluoromethoxy)benzamide core. The trifluoromethoxy group is a hallmark of modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, making it a valuable scaffold in the development of new therapeutic agents . Benzamide derivatives represent a significant class of compounds in drug discovery, demonstrating a wide spectrum of pharmacological activities. Research into novel benzamide structures has explored their potential as modulators of various biological targets, including monoamine and glutamate receptors, which are critical in the development of treatments for central nervous system (CNS) disorders . The specific structural features of this compound, particularly the combination of the tetrahydropyran and the trifluoromethoxybenzamide, suggest its potential utility as an intermediate or key scaffold in the synthesis of more complex molecules. Similar benzamide derivatives have been synthesized and investigated for their potent biological activities, including antimicrobial and anticancer properties, highlighting the versatility of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c22-21(23,24)29-18-8-6-15(7-9-18)19(26)25-14-20(27,16-4-2-1-3-5-16)17-10-12-28-13-11-17/h1-9,17,27H,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVGQIFDAKNSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine to yield the desired benzamide.

    Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the oxan-4-yl moiety reacts with the benzamide core.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to yield amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the oxan-4-yl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

A. N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide ()

  • Structure : Contains a pyrimidinyl linker and a hydroxyethyl group instead of the oxan-4-yl-phenylethyl side chain.
  • Synthesis : Prepared via Pd-catalyzed coupling of 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine with 3-carboxyphenylboronic acid .

B. GNF-2-deg-BUMP ()

  • Structure: Features a pyrimidinyl-amino group and a polyethylene glycol (PEG)-like chain.
  • Synthesis : Utilizes Suzuki-Miyaura coupling for pyrimidine ring formation .
  • Key Differences : The extended PEG chain enhances aqueous solubility, whereas the target compound’s oxan-4-yl group balances lipophilicity and rigidity.

C. N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, )

  • Structure: A herbicidal benzamide with a pyridinecarboxamide core and trifluoromethylphenoxy substituents.
  • Key Differences : The trifluoromethoxy group in the target compound may offer different electronic effects compared to trifluoromethyl, influencing receptor interactions .

D. N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ()

  • Structure : Incorporates a thiazole ring and methoxy substituents.
  • Key Differences : The thiazole heterocycle introduces additional hydrogen-bonding sites, contrasting with the target compound’s tetrahydropyran ring, which may prioritize hydrophobic interactions .

Physicochemical Properties

Property Target Compound N-(2-Hydroxyethyl)-... () Diflufenican ()
Molecular Weight ~457.4 (estimated) 447.4 418.3
LogP ~3.5 (predicted) ~3.1 ~4.2
Key Functional Groups Trifluoromethoxy, oxan-4-yl Trifluoromethoxy, hydroxyethyl Trifluoromethyl, pyridinecarboxamide
Spectral Data Expected C=O stretch ~1660 cm⁻¹ C=O stretch observed at 1682 cm⁻¹ C-F stretches ~1100–1250 cm⁻¹
  • IR Spectroscopy : The target compound’s hydroxy group would exhibit νO-H absorption at ~3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in . The trifluoromethoxy group’s νC-O-C is expected near 1240–1250 cm⁻¹, analogous to C=S vibrations in triazole-thiones .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Hydroxy group : Contributes to hydrogen bonding with biological macromolecules.
  • Oxan ring : A tetrahydropyran moiety which may influence the compound's conformational flexibility and interactions.
  • Trifluoromethoxy group : Enhances lipophilicity and may improve receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

1. Anti-inflammatory Effects

Recent studies have indicated that the compound exhibits anti-inflammatory properties. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

2. Anticancer Potential

Research indicates that this compound may possess anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including colorectal and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Activity

In a study published in Pharmaceutical Research, the compound was evaluated for its ability to inhibit IL-6 and TNF-alpha release in macrophages. The results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer therapeutic .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
AnticancerCytotoxicity in colorectal cancer
Receptor InteractionModulation of specific receptors

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:

Formation of the oxane (tetrahydropyran) ring via cyclization of diols or epoxides under acid catalysis .

Amidation : Coupling the oxane-containing intermediate with 4-(trifluoromethoxy)benzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control to avoid decomposition, and catalyst selection (e.g., silver triflate for intramolecular additions). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for structural characterization, and what data confirm the compound’s identity?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.4–7.6 ppm confirm aromatic protons; δ 3.5–4.2 ppm indicate oxane ring and hydroxyethyl groups .
  • ¹³C NMR : Signals near δ 120–125 ppm verify the trifluoromethoxy group (-OCF₃) .
  • IR Spectroscopy : A strong absorption band ~1700 cm⁻¹ confirms the amide carbonyl (C=O) stretch .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 412.3) validate the molecular formula .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cell-Based Viability Tests : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

Control for Experimental Variables : Standardize cell lines, assay conditions (pH, temperature), and compound purity (>95% by HPLC).

Dose-Response Repetition : Perform triplicate experiments with staggered concentrations to identify EC₅₀/IC₅₀ consistency .

Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify downstream targets, clarifying if observed effects are direct or indirect .

  • Example: Discrepancies in cytotoxicity may arise from differential metabolite uptake; LC-MS/MS can quantify intracellular compound levels .

Q. What strategies improve the compound’s bioavailability through structural modification?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Co-Crystallization : Formulate with cyclodextrins or liposomes to enhance dissolution rates in pharmacokinetic studies .

Q. How can computational methods guide the optimization of reaction pathways for scale-up synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., amide bond formation energy barriers) .
  • Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes using cheaper reagents (e.g., replacing silver triflate with FeCl₃) .
  • Process Simulation : Use Aspen Plus® to optimize solvent recovery and reduce waste in multi-step syntheses .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes .
  • Cryo-EM : Visualize interactions with large complexes (e.g., ion channels) at near-atomic resolution .
  • NMR Titration : Monitor chemical shift perturbations in ¹⁵N-labeled proteins to map binding sites .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Methodological Answer :

  • Standardize Protocols : Ensure identical instrumentation (e.g., same NMR field strength) and calibration standards.
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) that may skew thermal data .
  • Collaborative Validation : Cross-check data with independent labs using shared batches .

Notes on Safety and Handling

  • Critical Hazard : The compound’s trifluoromethoxy group may release HF under high heat; use PTFE-lined equipment and conduct reactions in fume hoods .
  • Storage : Store at -20°C in amber vials to prevent photodegradation of the oxane ring .

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